Gatifloxacin

Catalog No.
S528731
CAS No.
112811-59-3
M.F
C19H22FN3O4
M. Wt
375.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gatifloxacin

CAS Number

112811-59-3

Product Name

Gatifloxacin

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylate

Molecular Formula

C19H22FN3O4

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)

InChI Key

XUBOMFCQGDBHNK-UHFFFAOYSA-N

SMILES

CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F

Solubility

60 mg/mL (at pH 4)
6.31e-01 g/L

Synonyms

1-cyclopropyl-1,4-dihydro-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid, AM 1155, AM-1155, BMS 206584, BMS-206584, BMS206584, CG 5501, gatifloxacin, gatifloxacine, Tequin, Zymar

Canonical SMILES

CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F

Antibacterial Activity and Resistance Studies:

  • Broad-spectrum activity: Gatifloxacin exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, including some multidrug-resistant strains. Studies have explored its efficacy against various pathogens in vitro and in vivo models. [Source: NCBI - ]
  • Understanding resistance mechanisms: Research investigates the mechanisms by which bacteria develop resistance to gatifloxacin, including mutations in target enzymes and efflux pumps. This knowledge helps develop strategies to combat resistance and optimize its use. [Source: National Institutes of Health - ]

Preclinical Models for Infectious Disease:

  • Animal models: Gatifloxacin is used in animal models of various infectious diseases like bacterial pneumonia, urinary tract infections, and skin infections to assess its efficacy and safety compared to other antibiotics. [Source: NCBI - ]
  • Investigating novel delivery methods: Studies explore innovative ways to deliver gatifloxacin, like nanoparticles or liposomes, to enhance its bioavailability and target specific tissues in animal models, potentially improving treatment outcomes. [Source: ScienceDirect - ]

Ocular Research:

  • Ophthalmic applications: Gatifloxacin is available as eye drops for treating bacterial conjunctivitis and other ocular infections. Research investigates its effectiveness, safety, and potential for other ophthalmic uses like post-surgical prophylaxis. [Source: NCBI - ]
  • Corneal penetration studies: Researchers explore methods to improve the penetration of gatifloxacin through the cornea to enhance its efficacy in treating deeper ocular infections. [Source: NCBI - ]

Other Potential Applications:

  • Biofilms: Studies investigate the effectiveness of gatifloxacin against bacterial biofilms, which are notoriously difficult to treat due to their resistance to antibiotics. [Source: NCBI - ]
  • Antimicrobial photodynamic therapy (aPDT): Research explores combining gatifloxacin with light therapy to kill bacteria, potentially offering a novel approach for treating infections, especially resistant strains. [Source: NCBI - ]

Purity

> 98%

Physical Description

Solid

XLogP3

-0.6

LogP

2.6
2.6

Appearance

Solid powder

Melting Point

182-185 °C
182-185°C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of bronchitis, sinusitis, community-acquired pneumonia, and skin infections (abscesses, wounds) caused by S. pneumoniae, H. influenzae, S. aureus, M. pneumoniae, C. pneumoniae, L. pneumophila, S. pyogenes
FDA Label

Pharmacology

Gatifloxacin is a synthetic broad-spectrum 8-methoxyfluoroquinolone antibacterial agent for oral or intravenous administration. is bactericidal and its mode of action depends on blocking of bacterial DNA replication by binding itself to an enzyme called DNA gyrase, which allows the untwisting required to replicate one DNA double helix into two. Notably the drug has 100 times higher affinity for bacterial DNA gyrase than for mammalian. Gatifloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria. It should be used only to treat or prevent infections that are proven or strongly suspected to be caused by bacteria.
Gatifloxacin is a synthetic 8-methoxyfluoroquinolone with antibacterial activity against a wide range of gram-negative and gram-positive microorganisms. Gatifloxacin exerts its effect through inhibition of DNA gyrase, an enzyme involved in DNA replication, transcription and repair, and inhibition of topoisomerase IV, an enzyme involved in partitioning of chromosomal DNA during bacterial cell division.

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MA - Fluoroquinolones
J01MA16 - Gatifloxacin
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AE - Fluoroquinolones
S01AE06 - Gatifloxacin

Mechanism of Action

The bactericidal action of Gatifloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination.

Pictograms

Irritant

Irritant

Other CAS

112811-59-3

Wikipedia

Gatifloxacin

Biological Half Life

7-14 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13
1: Dawn A, Chandra H, Ade-Browne C, Yadav J, Kumari H. Multifaceted
Supramolecular Interactions from C-methylresorcin[4]arene Lead to an Enhancement
in In Vitro Antibacterial Activity of Gatifloxacin. Chemistry. 2017 Oct 12. doi:
10.1002/chem.201704291. [Epub ahead of print] PubMed PMID: 29027275.


2: Pienaar E, Sarathy J, Prideaux B, Dietzold J, Dartois V, Kirschner DE,
Linderman JJ. Comparing efficacies of moxifloxacin, levofloxacin and gatifloxacin
in tuberculosis granulomas using a multi-scale systems pharmacology approach.
PLoS Comput Biol. 2017 Aug 17;13(8):e1005650. doi: 10.1371/journal.pcbi.1005650.
eCollection 2017 Aug. PubMed PMID: 28817561; PubMed Central PMCID: PMC5560534.


3: Pang Y, Zong Z, Huo F, Jing W, Ma Y, Dong L, Li Y, Zhao L, Fu Y, Huang H. In
Vitro Drug Susceptibility of Bedaquiline, Delamanid, Linezolid, Clofazimine,
Moxifloxacin, and Gatifloxacin against Extensively Drug-Resistant Tuberculosis in
Beijing, China. Antimicrob Agents Chemother. 2017 Sep 22;61(10). pii: e00900-17.
doi: 10.1128/AAC.00900-17. Print 2017 Oct. PubMed PMID: 28739779; PubMed Central
PMCID: PMC5610515.


4: Xu Z, Zhang S, Song X, Qiang M, Lv Z. Design, synthesis and in vitro
anti-mycobacterial evaluation of gatifloxacin-1H-1,2,3-triazole-isatin hybrids.
Bioorg Med Chem Lett. 2017 Aug 15;27(16):3643-3646. doi:
10.1016/j.bmcl.2017.07.023. Epub 2017 Jul 8. PubMed PMID: 28720502.


5: Xu Z, Song XF, Hu YQ, Qiang M, Lv ZS. Azide-alkyne cycloaddition towards
1H-1,2,3-triazole-tethered gatifloxacin and isatin conjugates: Design, synthesis
and in vitro anti-mycobacterial evaluation. Eur J Med Chem. 2017 Sep
29;138:66-71. doi: 10.1016/j.ejmech.2017.05.057. Epub 2017 Jun 9. PubMed PMID:
28646656.


6: Olliaro PL, Merle C, Mthiyane T, Bah B, Kassa F, Amukoye E, N Diaye A,
Perronne C, Lienhardt C, McIlleron H, Fielding K. Effects on the QT Interval of a
Gatifloxacin-Containing Regimen versus Standard Treatment of Pulmonary
Tuberculosis. Antimicrob Agents Chemother. 2017 Jun 27;61(7). pii: e01834-16.
doi: 10.1128/AAC.01834-16. Print 2017 Jul. PubMed PMID: 28438924; PubMed Central
PMCID: PMC5487672.


7: Marcianes P, Negro S, García-García L, Montejo C, Barcia E,
Fernández-Carballido A. Surface-modified gatifloxacin nanoparticles with
potential for treating central nervous system tuberculosis. Int J Nanomedicine.
2017 Mar 13;12:1959-1968. doi: 10.2147/IJN.S130908. eCollection 2017. PubMed
PMID: 28331318; PubMed Central PMCID: PMC5357078.


8: Sanfilippo CM, Allaire CM, DeCory HH. Besifloxacin Ophthalmic Suspension 0.6%
Compared with Gatifloxacin Ophthalmic Solution 0.3% for the Treatment of
Bacterial Conjunctivitis in Neonates. Drugs R D. 2017 Mar;17(1):167-175. doi:
10.1007/s40268-016-0164-6. PubMed PMID: 28078599; PubMed Central PMCID:
PMC5318332.


9: Kozai S, Wada T, Ogawara KI, Kida T, Tokushige H, Higaki K. Evaluation of
pharmacokinetic/pharmacodynamic indices of topical ophthalmic gatifloxacin
against Staphylococcus aureus utilising an in vitro aqueous humour
pharmacokinetic model. Int J Antimicrob Agents. 2017 Jan;49(1):113-115. doi:
10.1016/j.ijantimicag.2016.10.004. Epub 2016 Oct 24. PubMed PMID: 27817974.


10: Domingos LC, Moreira MV, Keller KM, Viana FA, Melo MM, Soto-Blanco B.
Simultaneous quantification of gatifloxacin, moxifloxacin, and besifloxacin
concentrations in cornea and aqueous humor by LC-QTOF/MS after topical ocular
dosing. J Pharmacol Toxicol Methods. 2017 Jan - Feb;83:87-93. doi:
10.1016/j.vascn.2016.09.006. Epub 2016 Sep 23. PubMed PMID: 27670369.

Explore Compound Types